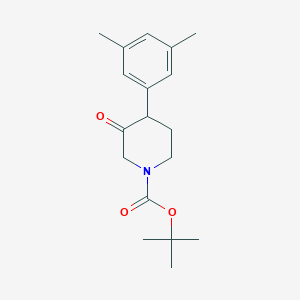

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a tertiary amine derivative featuring a piperidine core modified with a 3-oxo (ketone) group, a 3,5-dimethylphenyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₈H₂₅NO₃, with a molecular weight of 303.39 g/mol.

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15H,6-7,11H2,1-5H3 |

InChI Key |

HDQSRVNBNJFVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 3,5-dimethylphenylacetic acid with tert-butyl 4-oxopiperidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for efficient and scalable production of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Boc Moieties

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) shares structural similarities, including a Boc-protected piperidine scaffold. Key differences include:

- Substituents : A phenyl group at the 4-position vs. 3,5-dimethylphenyl in the target compound.

- Functional groups : A carboxylic acid at the 3-position vs. a ketone.

- Molecular formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) vs. C₁₈H₂₅NO₃ (MW: 303.39 g/mol).

The carboxylic acid in the analogue increases polarity and reactivity (e.g., salt formation or esterification), whereas the ketone in the target compound may enhance electrophilicity for nucleophilic additions. Safety data for the analogue highlight precautions for handling acids, suggesting divergent stability profiles .

Tertiary Amines with Aromatic Substituents

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (CymitQuimica Ref: 10-F366140) is another tertiary amine with a piperidine core but differs in substituents:

- Aromatic group : Benzyl vs. 3,5-dimethylphenyl.

- Functional groups : Carbonitrile vs. ketone and Boc.

The carbonitrile group introduces nitrile reactivity (e.g., hydrolysis to carboxylic acids), while the benzyl substituent may alter lipophilicity. Both compounds are discontinued, suggesting niche applications or synthetic challenges .

Compounds with 3,5-Dimethylphenyl Groups

PXZ-Mes3B, 2DAC-Mes3B, and DAC-Mes3B are OLED emitters containing 3,5-dimethylphenyl groups. While structurally distinct (phenoxazine or carbazole cores vs. piperidine), the shared substituent may influence electronic properties. For example, PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8% in OLEDs, attributed to the 3,5-dimethylphenyl group enhancing charge transport and stability . In contrast, the target compound’s 3,5-dimethylphenyl group likely impacts steric effects or solubility rather than optoelectronic performance.

Data Table: Key Properties of Compared Compounds

Biological Activity

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS Number: 1354963-67-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.39 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and a 3,5-dimethylphenyl moiety, along with a ketone functional group at the 3-position and a carboxylate at the 1-position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar piperidine structures often engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their biological activity .

Interaction Studies

Interaction studies have indicated that this compound may exhibit binding affinity to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated. The presence of the carbonyl group in its structure renders it susceptible to nucleophilic attacks, which can lead to the formation of various derivatives that may possess distinct biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring.

- Introduction of the tert-butyl and 3,5-dimethylphenyl groups.

- Installation of the carboxylate and ketone functionalities.

This multi-step synthesis allows for the fine-tuning of the compound's properties for specific biological applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Study 1: Agonistic Activity against TAAR1

In vitro studies have shown that compounds structurally related to this compound can act as agonists for trace amine-associated receptor 1 (TAAR1). These studies utilized HEK-293 cells transfected with TAAR cDNA and demonstrated dose-dependent activation profiles for several analogs .

Case Study 2: Neuropharmacological Effects

Research involving dopamine transporter knockout (DAT-KO) rats has indicated that certain piperidine derivatives can mitigate hyperlocomotion associated with psychosis-like states. This suggests potential therapeutic applications for compounds like this compound in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.